- A modular approach to catalytic synthesis using a dual-functional linker for Click and Suzuki coupling reactionsTetrahedron Letters, 2010, 51(30), 3913-3917,
Cas no 903895-56-7 (3-Fluoro-4-methylphenylboronic acid, pinacol ester)

903895-56-7 structure
اسم المنتج:3-Fluoro-4-methylphenylboronic acid, pinacol ester
كاس عدد:903895-56-7
وسط:C13H18BFO2
ميغاواط:236.090227603912
MDL:MFCD09972178
CID:839862
PubChem ID:46738767
3-Fluoro-4-methylphenylboronic acid, pinacol ester الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 3-FLUORO-4-METHYLPHENYLBORONIC ACID, PINACOL ESTER
- 2-(3-Fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(3-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
- B-5462
- 3-Fluoro-4-methylphenylboronic acid pinacol ester
- ST2403894
- 3-Fluoro-4-methylphenylboronic acid,pinacol ester
- 2-(3-Fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)
- 2-(3-Fluoro-4-methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
- EN300-1425708
- AT16039
- 903895-56-7
- BS-29782
- MFCD09972178
- DTXSID10674418
- SCHEMBL2640296
- AKOS015999553
- CS-0101285
- 3-Fluoro-4-methylphenylboronic acid, pinacol ester
-
- MDL: MFCD09972178
- نواة داخلي: 1S/C13H18BFO2/c1-9-6-7-10(8-11(9)15)14-16-12(2,3)13(4,5)17-14/h6-8H,1-5H3
- مفتاح Inchi: GFPUHDYSPMTHBB-UHFFFAOYSA-N
- ابتسامات: FC1C(C)=CC=C(B2OC(C)(C)C(C)(C)O2)C=1
حساب السمة
- نوعية دقيقة: 236.13800
- النظائر كتلة واحدة: 236.1383881g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 0
- عدد مستقبلات الهيدروجين بوند: 3
- عدد الذرات الثقيلة: 17
- تدوير ملزمة العد: 1
- تعقيدات: 277
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- طوبولوجي سطح القطب: 18.5
الخصائص التجريبية
- بسا: 18.46000
- لوغب: 2.43330
3-Fluoro-4-methylphenylboronic acid, pinacol ester الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
abcr | AB273504-25 g |
3-Fluoro-4-methylphenylboronic acid, pinacol ester; 97% |
903895-56-7 | 25g |
€1130.00 | 2023-04-26 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1171925-250mg |
2-(3-Fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
903895-56-7 | 97% | 250mg |
¥38.00 | 2024-04-26 | |
Chemenu | CM134618-5g |
2-(3-Fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
903895-56-7 | 95%+ | 5g |
$223 | 2024-07-20 | |
abcr | AB273504-1 g |
3-Fluoro-4-methylphenylboronic acid, pinacol ester; 97% |
903895-56-7 | 1g |
€144.00 | 2023-04-26 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZF017-50mg |
3-Fluoro-4-methylphenylboronic acid, pinacol ester |
903895-56-7 | 97% | 50mg |
98.0CNY | 2021-08-04 | |
Alichem | A019122073-5g |
2-(3-Fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
903895-56-7 | 95% | 5g |
$400.00 | 2023-08-31 | |
TRC | F596530-1g |
3-Fluoro-4-methylphenylboronic acid, pinacol ester |
903895-56-7 | 1g |
$133.00 | 2023-05-18 | ||
TRC | F596530-250mg |
3-Fluoro-4-methylphenylboronic acid, pinacol ester |
903895-56-7 | 250mg |
$69.00 | 2023-05-18 | ||
TRC | F596530-500mg |
3-Fluoro-4-methylphenylboronic acid, pinacol ester |
903895-56-7 | 500mg |
$92.00 | 2023-05-18 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZF017-1g |
3-Fluoro-4-methylphenylboronic acid, pinacol ester |
903895-56-7 | 97% | 1g |
546.0CNY | 2021-08-04 |
3-Fluoro-4-methylphenylboronic acid, pinacol ester طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Solvents: Diethyl ether ; rt; 5 min, rt
1.2 Reagents: Sulfuric acid magnesium salt (1:1) ; rt; overnight, rt
1.2 Reagents: Sulfuric acid magnesium salt (1:1) ; rt; overnight, rt
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 10 min, -78 °C; heated; 1.5 h, -78 °C
1.2 Reagents: Triisopropyl borate ; 10 min, -78 °C; 1.5 h, -78 °C
2.1 Solvents: Diethyl ether ; rt; 5 min, rt
2.2 Reagents: Sulfuric acid magnesium salt (1:1) ; rt; overnight, rt
1.2 Reagents: Triisopropyl borate ; 10 min, -78 °C; 1.5 h, -78 °C
2.1 Solvents: Diethyl ether ; rt; 5 min, rt
2.2 Reagents: Sulfuric acid magnesium salt (1:1) ; rt; overnight, rt
المراجع
- A modular approach to catalytic synthesis using a dual-functional linker for Click and Suzuki coupling reactionsTetrahedron Letters, 2010, 51(30), 3913-3917,
طريقة الإنتاج 3
رد فعل الشرط
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 14 h, 20 °C
المراجع
- Regioselective electrophilic borylation of haloarenesChemical Communications (Cambridge, 2015, 51(14), 2878-2881,
طريقة الإنتاج 4
رد فعل الشرط
1.1 Catalysts: 2071741-36-9 Solvents: Tetrahydrofuran ; 24 h, 80 °C
المراجع
- C(sp2)-H Borylation of fluorinated arenes using an air-stable cobalt precatalyst: electronically enhanced site selectivity enables synthetic opportunitiesJournal of the American Chemical Society, 2017, 139(7), 2825-2832,
طريقة الإنتاج 5
رد فعل الشرط
1.1 Reagents: Cesium carbonate Catalysts: Phenothiazine Solvents: Acetonitrile ; 48 h
المراجع
- Visible Light-Induced Borylation of C-O, C-N, and C-X BondsJournal of the American Chemical Society, 2020, 142(3), 1603-1613,
طريقة الإنتاج 6
رد فعل الشرط
1.1 Reagents: Lithium tert-butoxide Catalysts: Cuprous iodide Solvents: Dimethylformamide ; 24 h, 40 °C
2.1 Reagents: Sodium tert-butoxide Solvents: Toluene , Tetrahydrofuran ; 6 h, 80 °C
2.1 Reagents: Sodium tert-butoxide Solvents: Toluene , Tetrahydrofuran ; 6 h, 80 °C
المراجع
- Chemoselective Coupling of 1,1-Bis[(pinacolato)boryl]alkanes for the Transition-Metal-Free Borylation of Aryl and Vinyl Halides: A Combined Experimental and Theoretical InvestigationJournal of the American Chemical Society, 2017, 139(2), 976-984,
طريقة الإنتاج 7
رد فعل الشرط
1.1 Reagents: Triethylamine Solvents: Carbon tetrachloride ; 0 °C → rt; overnight, rt
2.1 Reagents: Cesium carbonate Catalysts: Phenothiazine Solvents: Acetonitrile ; 48 h
2.1 Reagents: Cesium carbonate Catalysts: Phenothiazine Solvents: Acetonitrile ; 48 h
المراجع
- Visible Light-Induced Borylation of C-O, C-N, and C-X BondsJournal of the American Chemical Society, 2020, 142(3), 1603-1613,
طريقة الإنتاج 8
رد فعل الشرط
1.1 Reagents: Aluminum chloride , Pyridinium, 1-(dichloroboryl)-2,6-dimethyl-, (T-4)-tetrachloroaluminate(1-) (1:1… Solvents: DMSO-d6 ; 1 h, 140 °C
2.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 14 h, 20 °C
2.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 14 h, 20 °C
المراجع
- Regioselective electrophilic borylation of haloarenesChemical Communications (Cambridge, 2015, 51(14), 2878-2881,
طريقة الإنتاج 9
رد فعل الشرط
1.1 Reagents: Sodium tert-butoxide Solvents: Toluene , Tetrahydrofuran ; 6 h, 80 °C
المراجع
- Chemoselective Coupling of 1,1-Bis[(pinacolato)boryl]alkanes for the Transition-Metal-Free Borylation of Aryl and Vinyl Halides: A Combined Experimental and Theoretical InvestigationJournal of the American Chemical Society, 2017, 139(2), 976-984,
طريقة الإنتاج 10
رد فعل الشرط
1.1 Catalysts: Sodium triethylborohydride , 2094503-97-4 Solvents: Tetrahydrofuran ; 2 min, rt
1.2 Reagents: Cyclohexene ; 24 h, 100 °C
1.2 Reagents: Cyclohexene ; 24 h, 100 °C
المراجع
- Cobalt-Catalyzed Regioselective Borylation of Arenes: N-Heterocyclic Silylene as an Electron Donor in the Metal-Mediated Activation of C-H BondsChemistry - A European Journal, 2017, 23(24), 5663-5667,
طريقة الإنتاج 11
رد فعل الشرط
1.1 Reagents: Cesium carbonate Catalysts: Phenothiazine Solvents: Acetonitrile ; 48 h
المراجع
- Visible Light-Induced Borylation of C-O, C-N, and C-X BondsJournal of the American Chemical Society, 2020, 142(3), 1603-1613,
طريقة الإنتاج 12
رد فعل الشرط
1.1 Reagents: Aluminum chloride , (T-4)-Trichloro(N,N,4-trimethylbenzenamine)boron Solvents: DMSO-d6 ; 1 h, 100 °C; 100 °C → rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 14 h, 20 °C
1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 14 h, 20 °C
المراجع
- Regioselective electrophilic borylation of haloarenesChemical Communications (Cambridge, 2015, 51(14), 2878-2881,
3-Fluoro-4-methylphenylboronic acid, pinacol ester Raw materials
- Dibromomethane
- 3-Fluoro-4-methylphenol
- Diethyl Phosphite
- 3-Fluoro-4-methylphenylboronic acid
- Borane, dichloro(3-fluoro-4-methylphenyl)-
- Borane, dichloro(4-fluoro-3-methylphenyl)-
- 2,3-Dimethylbutane-2,3-diol
- 2-Fluoro-4-iodotoluene
- Bis[(pinacolato)boryl]methane
- Bis(pinacolato)diborane
- 4-Bromo-2-fluorotoluene
3-Fluoro-4-methylphenylboronic acid, pinacol ester Preparation Products
3-Fluoro-4-methylphenylboronic acid, pinacol ester الوثائق ذات الصلة
-
Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
-
Xinyun Wu,Richard D. Oleschuk,Natalie M. Cann Analyst, 2012,137, 4150-4161
-
Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Roland C. Turnell-Ritson,Joshua S. Sapsford,Robert T. Cooper,Stella S. Lee,Tamás Földes,Patricia A. Hunt,Imre Pápai,Andrew E. Ashley Chem. Sci., 2018,9, 8716-8722
903895-56-7 (3-Fluoro-4-methylphenylboronic acid, pinacol ester) منتجات ذات صلة
- 870238-67-8(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile)
- 503176-50-9(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde)
- 1001200-60-7(4-Fluoro-3-methylphenylboronic Acid Pinacol Ester)
- 1192548-08-5(2-(2-Fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 775351-57-0(3-Cyano-4-fluorophenylboronic acid, pinacol ester)
- 2172569-23-0(2-(4-Ethylcyclohexyl)cyclobutan-1-ol)
- 2279124-57-9(2-Methoxy-5-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid)
- 125206-31-7(6-Carboxy ?-5’,4’,5,6-Simvastatin)
- 1805265-64-8(2-Amino-5-chloro-3-(trifluoromethoxy)mandelic acid)
- 946284-69-1(N-(2H-1,3-benzodioxol-5-yl)-2-5-(thiophen-2-yl)-1,2-oxazol-3-ylacetamide)
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:903895-56-7)3-Fluoro-4-methylphenylboronic acid, pinacol ester

نقاء:99%
كمية:25g
الأسعار ($):151.0